7-(4-Methoxyphenyl)-1,4-thiazepan-5-one
Description
7-(4-Methoxyphenyl)-1,4-thiazepan-5-one is a seven-membered heterocyclic compound containing sulfur and nitrogen atoms in its 1,4-thiazepan-5-one core. This article compares it with three related compounds: 7-(2-Furyl)-1,4-thiazepan-5-one (CAS 2897-08-7), 6-Methyl-2,7-diphenyl-1,4-diazepan-5-one, and 7-chloro-5-(4-methoxybenzyl)-1,5-benzothiazepin-4(5H)-one (CAS 341968-12-5).
Properties
Molecular Formula |
C12H15NO2S |
|---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-1,4-thiazepan-5-one |
InChI |
InChI=1S/C12H15NO2S/c1-15-10-4-2-9(3-5-10)11-8-12(14)13-6-7-16-11/h2-5,11H,6-8H2,1H3,(H,13,14) |
InChI Key |
GVYWKFZAQBPVIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NCCS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Heterocyclic Systems
- 7-(4-Methoxyphenyl)-1,4-thiazepan-5-one : Contains a sulfur atom at position 1 and a nitrogen at position 4 in the seven-membered ring. The 4-methoxyphenyl group at position 7 introduces aromaticity and electron-donating properties.
- 7-(2-Furyl)-1,4-thiazepan-5-one: Shares the same thiazepanone core but substitutes the 4-methoxyphenyl group with a 2-furyl moiety, a smaller heteroaromatic ring .
- 7-Chloro-5-(4-methoxybenzyl)-1,5-benzothiazepin-4(5H)-one : Contains a fused benzene ring (benzothiazepine) and a chloro substituent, increasing molecular rigidity and polarity .
Molecular Properties
Table 1 summarizes key molecular characteristics:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Substituents | Key Features |
|---|---|---|---|---|
| This compound* | C₁₁H₁₃NO₂S | ~237.3 | 4-Methoxyphenyl (7-position) | Lipophilic, aromatic substituent |
| 7-(2-Furyl)-1,4-thiazepan-5-one | C₉H₁₁NO₂S | 197.25 | 2-Furyl (7-position) | Smaller heteroaromatic group |
| 6-Methyl-2,7-diphenyl-1,4-diazepan-5-one | C₁₈H₂₀N₂O | 280.36 | Methyl, two phenyl groups | Dual nitrogen atoms in core |
| 7-Chloro-5-(4-methoxybenzyl)-... | C₁₇H₁₆ClNO₂S | 333.83 | Chloro, 4-methoxybenzyl | Fused benzene ring, chloro group |
*Calculated based on structural analogs.
Pharmacological and Physicochemical Implications
The chloro and benzyl groups in the benzothiazepine analog (CAS 341968-12-5) may increase metabolic stability and target specificity due to steric and electronic effects .
Core Heteroatoms: Thiazepanones (sulfur and nitrogen) exhibit distinct electronic profiles compared to diazepanones (two nitrogens), influencing hydrogen bonding and receptor interactions . Benzothiazepines (fused benzene ring) offer rigidity, which can enhance binding affinity but reduce conformational flexibility .
Biological Activity: Diazepanone derivatives (e.g., 6-Methyl-2,7-diphenyl-1,4-diazepan-5-one) are reported to have pharmaceutical applications, suggesting that thiazepanones with optimized substituents may similarly target neurological or metabolic pathways .
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